Baicalin

Pharmacokinetics Oral bioavailability Flavonoid metabolism

Baicalin (baicalein 7-O-β-D-glucuronide) is the primary bioactive flavone from Scutellaria baicalensis, officially recognized in the Chinese Pharmacopoeia and European Pharmacopoeia. As a BCS Class IV compound (aqueous solubility 67 µg/mL), unmodified baicalin demands advanced formulation—γ-cyclodextrin complexation enhances solubility 5-fold. Unlike its aglycone baicalein, baicalin demonstrates 1.65-fold greater superoxide radical scavenging potency (IC₅₀ 224 µM) by cytochrome c reduction assay, making these compounds non-interchangeable for mechanistic antioxidant research. For in vivo studies requiring enhanced exposure, baicalin nanocrystals (236 nm) deliver a validated 1.6-fold AUC increase over microcrystals. Available at ≥98% HPLC purity with full certificates of analysis (COA, HPLC chromatogram, NMR). Pharmacopeial reference standards (EP, USP) are stocked for analytical method validation and quality control of Scutellaria preparations.

Molecular Formula C21H18O11
Molecular Weight 446.4 g/mol
CAS No. 206752-33-2
Cat. No. B1513443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaicalin
CAS206752-33-2
Molecular FormulaC21H18O11
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O
InChIInChI=1S/C21H18O11/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21,23-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1
InChIKeyIKIIZLYTISPENI-ZFORQUDYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baicalin (CAS 206752-33-2): Flavone Glucuronide from Scutellaria baicalensis for Research Procurement


Baicalin (C₂₁H₁₈O₁₁; baicalein 7-O-β-D-glucuronide) is the predominant bioactive flavone glucuronide in the roots of Scutellaria baicalensis Georgi (Lamiaceae) [1]. The compound is characterized by a trihydroxyflavone aglycone (baicalein) conjugated at the 7-position with glucuronic acid, a structural feature that fundamentally determines its solubility, permeability, and pharmacokinetic behavior relative to its aglycone counterpart [2]. Baicalin is officially recognized in the Chinese Pharmacopoeia as a quality marker for Scutellaria baicalensis preparations and is also specified in the European Pharmacopoeia . As a BCS Class IV compound with low aqueous solubility (67.03 ± 1.60 μg/mL) and low permeability (Papp = 0.037 × 10⁻⁶ cm/s), unmodified baicalin presents specific formulation challenges that researchers must consider when selecting this compound for in vivo studies [3].

Why Generic Substitution of Baicalin with Baicalein or Wogonoside Is Scientifically Invalid


The three major flavonoids from Scutellaria baicalensis—baicalin, its aglycone baicalein, and wogonoside (wogonin 7-O-β-D-glucuronide)—exhibit fundamentally distinct pharmacokinetic profiles, metabolic fates, and target selectivity that preclude interchangeable use. Oral baicalin administration results in exclusive circulation of baicalein glucuronides/sulfates, with a relative absorption of only 65% compared to oral baicalein [1]. Baicalin demonstrates significantly later Tmax and lower Cmax of conjugated metabolites than baicalein, confirming slower and less extensive absorption [2]. Critically, the biotransformation of baicalin to baicalein dramatically alters enzyme inhibition profiles: at 100 μM, baicalein exhibits substantially stronger inhibition than baicalin toward multiple UDP-glucuronosyltransferase (UGT) isoforms, a difference with direct implications for drug-drug interaction risk [3]. Furthermore, these flavonoids possess divergent radical scavenging mechanisms: baicalin functions primarily as a superoxide radical scavenger (IC₅₀ = 22.41 mM for cytochrome c reduction), whereas baicalein acts as a potent xanthine oxidase inhibitor (IC₅₀ = 3.12 μM) [4]. Substituting one flavonoid for another without accounting for these documented differences compromises experimental reproducibility and may yield misleading conclusions.

Baicalin Procurement Decision Guide: Quantitative Differentiation Evidence Against Comparator Flavonoids


Baicalin Relative Oral Absorption: 65% of Baicalein Bioavailability in Rat Model

In a direct comparative pharmacokinetic study in rats, oral administration of baicalin resulted in a relative absorption of 65% when compared with oral baicalein, with baicalin demonstrating significantly later time to peak concentration (tmax) and lower peak serum concentration (Cmax) of baicalein conjugated metabolites than baicalein [1]. After oral baicalin administration, glucuronides and sulfates of baicalein were exclusively circulating in the plasma, whereas oral baicalein administration resulted in negligible absorption of the parent aglycone with its conjugated metabolites predominating [2]. The absolute absorption of baicalein after intravenous dose correction was 40%, providing context for the 65% relative absorption value for baicalin [3].

Pharmacokinetics Oral bioavailability Flavonoid metabolism

Baicalin Nanocrystal Formulation: 1.6-Fold Bioavailability Enhancement Over Microcrystals

In a comparative in vivo pharmacokinetic study in rats, baicalin formulated as nanocrystals (mean particle size 236 nm) achieved an AUC(0-t) of 206.96 ± 21.23 mg·L⁻¹·h⁻¹ compared to 127.95 ± 14.41 mg·L⁻¹·h⁻¹ for baicalin microcrystals, representing a 1.6-fold enhancement in systemic exposure [1]. The solubility of baicalin in nanocrystal form reached 495 μg·mL⁻¹, substantially exceeding the solubility of baicalin-microcrystals (135 μg·mL⁻¹) and the physical mixture (86.4 μg·mL⁻¹) [2]. In situ intestine single-pass perfusion experiments confirmed a clear advantage in dissolution and absorption characteristics for baicalin-nanocrystals compared to the other formulations [3].

Nanomedicine Drug delivery Bioavailability enhancement Formulation science

Divergent Radical Scavenging Mechanisms: Baicalin Superior for Superoxide vs. Baicalein for Xanthine Oxidase

In a systematic comparative evaluation of flavonoid antioxidant mechanisms, baicalin and baicalein demonstrated opposite rank-order potency depending on the assay system [1]. For xanthine oxidase inhibition, the potency order was baicalein > wogonin > baicalin with IC₅₀ values of 3.12 μM, 157.38 μM, and 215.19 μM respectively—baicalein being approximately 69-fold more potent than baicalin [2]. Conversely, for cytochrome c reduction (superoxide radical scavenging), the order reversed to baicalin > wogonin > baicalein with IC₅₀ values of 224.12 μM, 300.10 μM, and 370.33 μM respectively—baicalin demonstrating 1.65-fold greater potency than baicalein [3]. Electron spin resonance confirmed baicalin's superoxide radical scavenging activity at 1.19 × 10⁶ u/g versus baicalein at 7.31 × 10⁵ u/g [4].

Antioxidant activity Free radical scavenging Xanthine oxidase inhibition Superoxide radical

γ-Cyclodextrin Complexation Increases Baicalin Solubility 5-Fold with Stronger Binding Than β-Cyclodextrin

In a comprehensive physicochemical profiling study, baicalin was classified as a BCS Class IV compound with aqueous solubility of 67.03 ± 1.60 μg/mL (0.054 mg/mL) and permeability of 0.037 × 10⁻⁶ cm/s [1]. Complexation with γ-cyclodextrin significantly increased baicalin solubility approximately 5-fold [2]. Computational studies revealed disparate binding patterns for baicalin with different cyclodextrins: the calculated complexation energy was -162.4 kJ·mol⁻¹ for β-cyclodextrin and significantly stronger at -181.5 kJ·mol⁻¹ for γ-cyclodextrin, indicating preferential inclusion complex formation with γ-CD [3]. The absolute oral bioavailability of unmodified baicalin was reported as 2.2 ± 0.2%, underscoring the critical need for solubility-enhancing formulation strategies [4].

Cyclodextrin complexation Solubility enhancement BCS Class IV Formulation development

Optimal Research and Industrial Application Scenarios for Baicalin Based on Quantitative Evidence


Superoxide-Mediated Oxidative Stress Studies Requiring Flavonoid with Selective Radical Scavenging Profile

Baicalin is the preferred flavonoid for investigations of superoxide radical-mediated pathology due to its demonstrated 1.65-fold greater potency in cytochrome c reduction assays (IC₅₀ = 224.12 μM) compared to baicalein (IC₅₀ = 370.33 μM) . Electron spin resonance confirmation of superoxide radical scavenging activity at 1.19 × 10⁶ u/g for baicalin (versus 7.31 × 10⁵ u/g for baicalein) further substantiates this selection criterion . Researchers should note that baicalein is 69-fold more potent for xanthine oxidase inhibition (IC₅₀ = 3.12 μM vs. 215.19 μM for baicalin), making the compounds non-interchangeable for mechanistic antioxidant research [1].

Oral Formulation Development Requiring Solubility Enhancement via Cyclodextrin Complexation

Baicalin is a validated BCS Class IV compound (aqueous solubility 67.03 ± 1.60 μg/mL; Papp = 0.037 × 10⁻⁶ cm/s) with absolute oral bioavailability of 2.2 ± 0.2%, necessitating advanced formulation strategies for oral delivery . γ-Cyclodextrin is the optimal complexing agent for baicalin, providing a 5-fold solubility enhancement with a complexation energy of -181.5 kJ·mol⁻¹ compared to -162.4 kJ·mol⁻¹ for β-cyclodextrin . Formulators should prioritize γ-CD over β-CD for baicalin inclusion complexes based on this thermodynamically favorable binding interaction and superior solubility enhancement [1].

In Vivo Efficacy Studies Requiring Enhanced Oral Bioavailability via Nanocrystal Formulation

For in vivo studies where unmodified baicalin powder provides insufficient systemic exposure, baicalin nanocrystals (mean particle size 236 nm, PDI 0.173) offer a validated 1.6-fold increase in AUC(0-t) over microcrystals (206.96 ± 21.23 vs. 127.95 ± 14.41 mg·L⁻¹·h⁻¹) in rat models . The nanocrystal formulation also provides 3.7-fold higher solubility (495 μg·mL⁻¹) compared to microcrystals (135 μg·mL⁻¹), with confirmed stability and improved intestinal absorption characteristics . This formulation approach is particularly relevant for hepatoprotective studies given the extensive first-pass metabolism of baicalin [1].

Analytical Method Development and Quality Control Requiring Pharmacopeial Reference Standards

Baicalin is available as EP Reference Standard (CAS 21967-41-9) and USP Reference Standard (as Baicalein 7-O-Glucuronide) for use in compendial quality tests and assays . Commercial suppliers provide baicalin with HPLC purity exceeding 99% with certificates of analysis including chromatograms, NMR structural confirmation, and traceability documentation . This regulatory-grade material is essential for analytical method validation, quality control of Scutellaria baicalensis preparations, and compliance with Chinese Pharmacopoeia and European Pharmacopoeia monograph specifications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Baicalin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.